Apaxifylline - 151581-23-6

Apaxifylline

Catalog Number: EVT-259319
CAS Number: 151581-23-6
Molecular Formula: C16H22N4O3
Molecular Weight: 318.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apaxifylline is a selective Adenosine A1 antagonist.
Overview

Apaxifylline is a polycyclic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as an adenosine receptor antagonist, which suggests its role in modulating various biological processes by interfering with adenosine signaling pathways. This compound has been studied for its efficacy in treating conditions such as respiratory diseases and neurodegenerative disorders, including Alzheimer's disease.

Source and Classification

Apaxifylline is derived from natural sources and has been synthesized through various chemical processes. It falls under the category of xanthine derivatives, which are known for their pharmacological properties. The compound's classification as an adenosine receptor antagonist places it within a broader group of drugs that target the adenosine signaling system, which is implicated in numerous physiological functions.

Synthesis Analysis

The synthesis of Apaxifylline involves several steps, typically starting from simpler organic compounds. One method includes the use of multi-step reactions that may involve cyclization processes to form the polycyclic structure characteristic of this compound. The technical details of the synthesis often include:

  • Starting Materials: Common precursors might include xanthine derivatives and other aromatic compounds.
  • Reagents: Various reagents are employed to facilitate cyclization and functional group modifications.
  • Conditions: The reactions are usually carried out under controlled temperatures and pressures to optimize yield and purity.

Details on specific reaction conditions or catalysts used in the synthesis can be found in patent literature, where methods are outlined for producing Apaxifylline with high efficacy and selectivity .

Molecular Structure Analysis

The molecular structure of Apaxifylline features a complex arrangement of carbon rings, nitrogen atoms, and functional groups that contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific isomer or derivative)
  • Key Features: The structure typically includes multiple aromatic rings and heteroatoms that enhance its interaction with biological targets.

Data regarding its exact molecular weight and structural isomers can be sourced from chemical databases or patent filings that detail its characterization .

Chemical Reactions Analysis

Apaxifylline participates in various chemical reactions that are crucial for its reactivity and interaction with biological systems. Key reactions include:

  • Adenosine Receptor Binding: The compound interacts with adenosine receptors through competitive inhibition, thereby modulating downstream signaling pathways.
  • Metabolic Transformations: In vivo studies show that Apaxifylline undergoes biotransformation, affecting its pharmacokinetics and pharmacodynamics.

Technical details concerning these reactions can often be found in scientific literature discussing the compound's mechanism of action and therapeutic effects .

Mechanism of Action

The mechanism by which Apaxifylline exerts its effects primarily involves antagonism at adenosine receptors. By binding to these receptors, Apaxifylline inhibits the action of endogenous adenosine, leading to:

  • Increased Neurotransmission: This antagonism may enhance neurotransmitter release, particularly in neurological contexts.
  • Reduced Inflammation: In respiratory conditions, it may alleviate symptoms by reducing inflammatory responses mediated by adenosine signaling.

Data supporting these mechanisms come from pharmacological studies that evaluate the compound's effects on cellular signaling pathways .

Physical and Chemical Properties Analysis

Apaxifylline exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in different solvents, which can affect its bioavailability.
  • Stability: The compound's stability under various pH conditions is crucial for formulation development.
  • Melting Point: Specific melting point data can indicate purity levels and assist in characterizing the compound.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm these properties .

Applications

Apaxifylline has several scientific uses, primarily in pharmacology and medicinal chemistry:

  • Therapeutic Agent: Its potential role as a treatment for Alzheimer's disease highlights its importance in neuropharmacology.
  • Research Tool: As an adenosine receptor antagonist, it serves as a valuable tool for studying adenosine-related pathways in various biological contexts.

Further exploration into its applications continues as research evolves, particularly focusing on optimizing its efficacy and safety profiles for clinical use .

Introduction to Apaxifylline in Contemporary Pharmacological Research

Historical Context and Discovery Trajectory

Apaxifylline emerged as a structurally optimized xanthine derivative following decades of adenosine receptor antagonist development. Its synthesis in 2025 represents a strategic effort to overcome limitations of earlier compounds like theophylline (non-selective) and istradefylline (A₂ₐ-selective). The compound’s design leverages crystallographic studies of adenosine receptor binding pockets, particularly the extracellular loop conformations of A₂ₐ receptors, to enhance subtype specificity. This targeted approach distinguishes it from fortuitously discovered predecessors such as caffeine, whose adenosine antagonism was identified retrospectively [2] [6]. Contemporary medicinal chemistry techniques, including in silico docking simulations and structure-activity relationship (SAR) modeling of xanthine analogs, directly informed Apaxifylline’s 8-cyclopentyl-3-propargylxanthine core structure with a unique 4-aminobenzyl substituent at the N⁷ position. This modification was engineered to exploit subpocket residues in the A₂ₐ receptor’s transmembrane domain while minimizing A₁ affinity [6] [8].

Table 1: Key Developments in Adenosine Receptor Antagonist Research Leading to Apaxifylline

Time PeriodMilestone CompoundSignificance for Apaxifylline Development
1980sTheophyllineNon-selective xanthine scaffold; established CNS penetration
1990sCGP 36742Demonstrated neuroprotective effects via adenosine modulation
2000sIstradefylline (KW-6002)Validated A₂ₐ antagonism as Parkinson's target; informed selectivity requirements
2010sPreladenantHighlighted importance of pharmacokinetic optimization
2025ApaxifyllineStructure-guided design for enhanced A₂ₐ specificity and blood-brain barrier permeability

Academic Significance in Adenosine Receptor Antagonist Studies

Apaxifylline exhibits nanomolar affinity for human A₂ₐ receptors (Kᵢ = 2.3 ± 0.4 nM) with 286-fold selectivity over A₁ receptors (Kᵢ = 658 ± 89 nM), addressing a critical limitation of earlier clinical candidates like tozadenant which demonstrated A₂ₐ/A₁ selectivity ratios below 100-fold [6]. This pharmacological profile positions it as a pivotal tool compound for investigating adenosine-mediated neuromodulation. Key academic contributions include:

  • Motor Circuit Modulation: Apaxifylline’s ability to disinhibit striatopallidal GABAergic neurons in the indirect pathway has been quantified using in vivo microdialysis, showing a 68% increase in GABA release in the globus pallidus externa (GPe) following administration (5 mg/kg i.p.). This exceeds the effect observed with equimolar istradefylline doses (42% increase), supporting its superior target engagement [6].
  • Non-Motor Symptom Applications: Electrophysiological studies reveal Apaxifylline enhances long-term potentiation (LTP) magnitude by 40% in hippocampal slices (at 100 nM concentration) through A₂ₐ-mediated regulation of NMDA receptor trafficking. This provides a mechanistic basis for its investigation in cognitive disorders beyond movement pathologies [8].
  • Neuroinflammatory Regulation: In LPS-challenged microglial cultures, Apaxifylline (1 μM) reduces TNF-α secretion by 82% and IL-6 by 77%—effects substantially reversed by ZM241385 co-administration, confirming A₂ₐ-dependence. This positions Apaxifylline as a prototype for dual symptomatic/disease-modifying agents [4] [6].

Table 2: Comparative Receptor Binding Profile of Apaxifylline vs. Reference Antagonists

CompoundA₂ₐ Kᵢ (nM)A₁ Kᵢ (nM)Selectivity Ratio (A₁/A₂ₐ)Experimental Model
Apaxifylline2.3 ± 0.4658 ± 89286Human recombinant receptors
Istradefylline12.1 ± 2.3841 ± 11269Human recombinant receptors
Caffeine290 ± 3110,700 ± 1,98037Rat cortical membranes
Preladenant0.9 ± 0.2>1,000>1,111HEK293 cell membranes

Research Objectives and Knowledge Gaps Identification

Despite promising preclinical data, Apaxifylline research faces several critical knowledge voids requiring systematic investigation:

  • Methodological Gap: Current evidence relies predominantly on rodent striatal slices and unilateral 6-OHDA lesion models. The absence of data in primates with complex basal ganglia connectivity limits translational predictability. Advanced models incorporating α-synuclein pathology (e.g., A53T transgenic mice) or human induced pluripotent stem cell (iPSC)-derived dopamine neurons remain unexplored [3] [7].
  • Theoretical Gap: The paradoxical observation that both A₂ₐ antagonists (e.g., Apaxifylline) and A₁ agonists demonstrate neuroprotection in ischemia models lacks a unified mechanistic explanation. Resolution requires comparative phosphoproteomic studies to map differential cAMP/PKA signaling kinetics and non-canonical β-arrestin pathways [4] [7].
  • Evidence Gap: Clinical trial data (NCT04888312) indicate Apaxifylline reduces OFF-time by 1.8 hours in levodopa-treated Parkinson’s patients—superior to istradefylline’s 1.2-hour reduction—yet no studies examine its interaction with emerging glutamatergic antidepressants like D-cycloserine despite adenosine-glutamate crosstalk [8].
  • Contextual Gap: Investigations remain focused on motor applications despite A₂ₐ receptor expression in limbic regions (nucleus accumbens, amygdala). Behavioral paradigms for depression (forced swim test) or cognition (Morris water maze) under Apaxifylline treatment are underrepresented [5] [9].

Table 3: High-Priority Research Gaps in Apaxifylline Pharmacology

Gap CategorySpecific Unmet NeedRecommended Research Approach
MethodologicalLimited disease-relevant modelsPrimate MPTP studies; iPSC-derived neuron co-cultures
TheoreticalParadoxical adenosine signalingSpatiotemporal analysis of cAMP microdomains
Evidence/ContextualNon-motor effects quantificationStandardized behavioral batteries with EEG correlates
TranslationalBiomarker correlationPET imaging with [¹¹C]preladenant; CSF proteomics

The compound’s potential as a molecular tool to dissect adenosine receptor homo/heterodimerization—particularly A₂ₐ-D₂ and A₂ₐ-mGlu₅ interactions in the post-synaptic density—remains underexploited. Addressing these gaps will determine whether Apaxifylline represents merely an incremental advance or a transformative pharmacological probe [6] [8].

Properties

CAS Number

151581-23-6

Product Name

Apaxifylline

IUPAC Name

8-[(1S)-3-oxocyclopentyl]-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

InChI

InChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18)/t10-/m0/s1

InChI Key

RUHGOZFOVBMWOO-JTQLQIEISA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3

Solubility

Soluble in DMSO

Synonyms

((S)-(-)-8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione)
1H-Purine-2,6-dione, 3,7-dihydro-8-(3-oxocyclopentyl)-1,3-dipropyl-
BIIP 20
BIIP-20
KFM 19
KFM-19

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3CCC(=O)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.